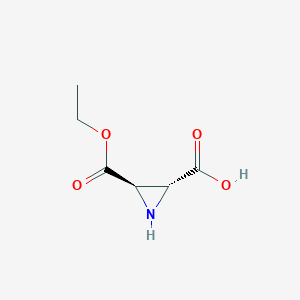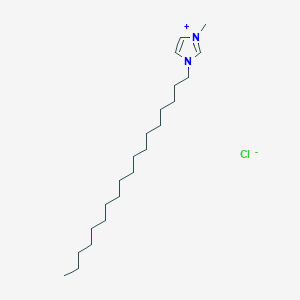
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine
説明
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine, also known as DETDA, is a chemical compound that belongs to the family of triazine diamines. DETDA is a highly reactive compound that has been used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. In recent years, DETDA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine is not fully understood. However, it is believed that 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine exerts its effects by crosslinking various biomolecules, including proteins and nucleic acids. This crosslinking can lead to the formation of stable complexes that can interfere with various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine can induce cell death in various cancer cell lines. Additionally, 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of using 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine in laboratory experiments is its high reactivity and selectivity. 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine can be used to selectively crosslink various biomolecules, allowing for the production of specific complexes with unique properties. Additionally, 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine is highly soluble in organic solvents, making it easy to handle and manipulate in laboratory settings. One of the main limitations of using 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine in laboratory experiments is its potential toxicity. 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine can be highly reactive and can cause damage to cells and tissues if not handled properly.
将来の方向性
There are numerous future directions for research on 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine. One area of research is the development of new synthetic methods for the production of 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine and related compounds. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine and its effects on various cellular processes. Another area of research is the development of new applications for 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine in various fields, including biotechnology and medicine. Finally, there is a need for further studies to evaluate the safety and toxicity of 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine and related compounds.
合成法
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine can be synthesized through the reaction of 2,6-diethylphenyl isocyanate with 1,3,5-triaminotrinitrobenzene. The reaction can be carried out under various conditions, including high temperature and pressure, and with the use of different catalysts. The resulting product is a white crystalline solid that is highly soluble in organic solvents.
科学的研究の応用
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in various fields, including materials science, biotechnology, and medicine. In materials science, 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been used as a crosslinking agent for the production of polyurethane foams, coatings, and adhesives. In biotechnology, 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been used as a reagent for the synthesis of various biomolecules, including peptides and nucleic acids. In medicine, 2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine has been studied for its potential use as an anticancer agent.
特性
IUPAC Name |
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-9-6-5-7-10(4-2)11(9)17-13-16-8-15-12(14)18-13/h5-8H,3-4H2,1-2H3,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZJVCHQOULLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369381 | |
| Record name | N~2~-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2,6-diethylphenyl)-1,3,5-triazine-2,4-diamine | |
CAS RN |
175204-33-8 | |
| Record name | N2-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-(2,6-Diethylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)


![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)








